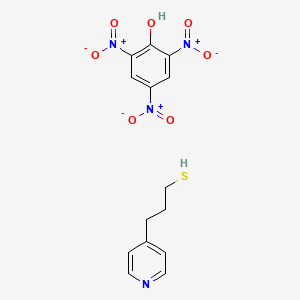![molecular formula C9H10F2N2O4S B14003917 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline CAS No. 24933-34-4](/img/structure/B14003917.png)
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is an organic compound characterized by the presence of a difluoromethylsulfonyl group, an ethyl group, and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline typically involves multiple steps. One common route starts with the nitration of aniline to form 4-nitroaniline. This is followed by the introduction of the difluoromethylsulfonyl group through a sulfonylation reaction. The final step involves the ethylation of the aniline nitrogen. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-aminoaniline.
Substitution: Replacement of the difluoromethylsulfonyl group with other functional groups.
Applications De Recherche Scientifique
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The difluoromethylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Difluoromethyl)sulfonyl]-2-nitroaniline
- 4-[(Difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline
- {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
Uniqueness
4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline is unique due to the presence of both an ethyl group and a nitro group on the aniline ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development .
Propriétés
Numéro CAS |
24933-34-4 |
|---|---|
Formule moléculaire |
C9H10F2N2O4S |
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
4-(difluoromethylsulfonyl)-N-ethyl-2-nitroaniline |
InChI |
InChI=1S/C9H10F2N2O4S/c1-2-12-7-4-3-6(5-8(7)13(14)15)18(16,17)9(10)11/h3-5,9,12H,2H2,1H3 |
Clé InChI |
WYNYFIHUNKCIPH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


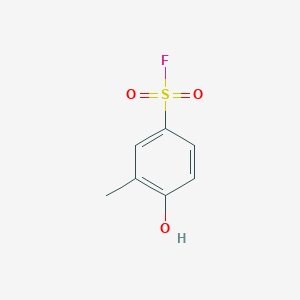
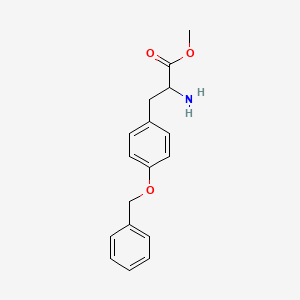
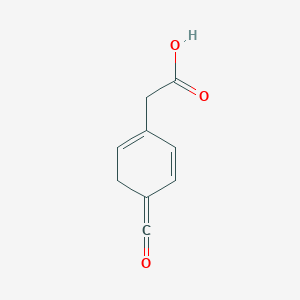

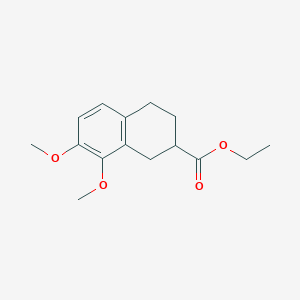
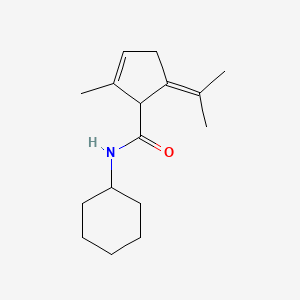
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
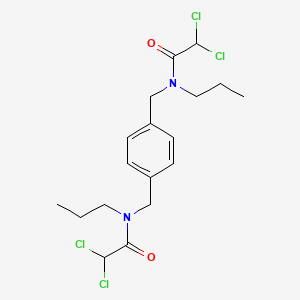

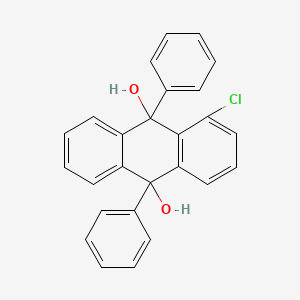
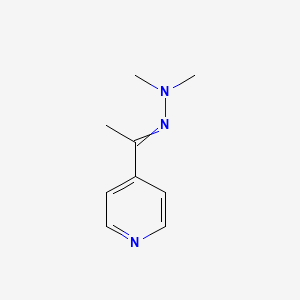
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
